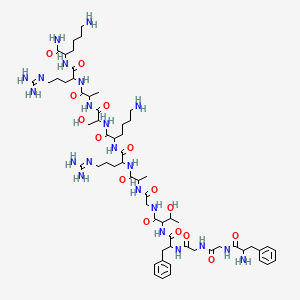

N/Ofq-(1-13)-NH2

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMALYOXPBRJBG-CGUXNFSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H100N22O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N/Ofq-(1-13)-NH2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Nociceptin/Orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that modulates a wide array of biological functions, including pain, anxiety, and reward, through its interaction with the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1). N/Ofq-(1-13)-NH2 is the shortest N-terminal fragment of N/OFQ that retains the full affinity and efficacy of the parent peptide, making it a critical tool for pharmacological research.[1] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: NOP Receptor Agonism

This compound acts as a potent and selective full agonist at the NOP receptor.[2] The NOP receptor is a G-protein coupled receptor (GPCR) that shares structural homology with classical opioid receptors (mu, delta, kappa) but possesses a distinct pharmacological profile.[1] Unlike classical opioids, NOP receptor agonists like this compound do not produce rewarding effects and have a lower risk of respiratory depression, making the N/OFQ-NOP system an attractive target for novel therapeutics.[3][4]

Upon binding, this compound stabilizes an active conformation of the NOP receptor, promoting its coupling to intracellular inhibitory G-proteins, primarily of the Gi/o family. This interaction initiates the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits, which then modulate various downstream effector systems.

Intracellular Signaling Pathways

The activation of the NOP receptor by this compound triggers multiple intracellular signaling cascades that collectively lead to a reduction in neuronal excitability.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The dissociated Gβγ subunit plays a crucial role in modulating ion channel activity.

-

Activation of Potassium Channels: It directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This increases potassium efflux, leading to hyperpolarization of the cell membrane and making it more difficult to fire an action potential.

-

Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), particularly of the N-type. This reduces calcium influx, which is a critical step in neurotransmitter release from presynaptic terminals.

-

-

Activation of MAPK Pathways: NOP receptor activation has also been shown to stimulate mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinases (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). These pathways are involved in regulating longer-term cellular processes like gene transcription and cell proliferation.

References

The Structure-Activity Relationship of N/OFQ(1-13)-NH2: A Technical Guide for Researchers

Introduction

Nociceptin/Orphanin FQ (N/OFQ), an endogenous heptadecapeptide, is the ligand for the NOP receptor, a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors.[1][2] The N/OFQ-NOP receptor system is implicated in a wide array of physiological processes, including pain modulation, mood, memory, and reward.[3][4] The truncated analog, N/OFQ(1-13)-NH2, has been identified as the shortest sequence that retains the full potency and efficacy of the native peptide, making it a crucial template for structure-activity relationship (SAR) studies.[5] These investigations are pivotal for the rational design of novel NOP receptor ligands, including agonists, antagonists, and biased agonists, with therapeutic potential. This guide provides an in-depth analysis of the SAR of N/OFQ(1-13)-NH2, presenting key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on N/OFQ(1-13)-NH2 analogs. These studies have systematically explored the role of each amino acid residue in receptor binding and functional activity.

Table 1: Alanine-Scanning Mutagenesis of N/OFQ(1-13)-NH2

Alanine scanning is a widely used technique to determine the contribution of individual amino acid side chains to the biological activity of a peptide. In this series of experiments, each amino acid of N/OFQ(1-13)-NH2 was systematically replaced with Alanine. The functional activity of these analogs was assessed using BRET assays to measure their ability to promote NOP-G protein and NOP-β-arrestin 2 interactions.

| Compound | Amino Acid Substitution | NOP/G protein pEC50 | NOP/β-arrestin 2 pEC50 |

| N/OFQ(1-13)-NH2 | None | 8.80 | 8.26 |

| 1 | [Ala¹] | Low potency | Low potency |

| 2 | [Ala²] | Partial agonist | 7.94 |

| 3 | [Ala³] | 8.63 | 8.11 |

| 4 | [Ala⁴] | Low potency | Low potency |

| 5 | [Ala⁵] | 8.78 | 8.15 |

| 6 | [Ala⁶] | 8.71 | 8.21 |

| 7 | [Ala⁷] | 8.65 | 8.16 |

| 8 | [Ala⁸] | Low potency | Low potency |

| 9 | [Ala⁹] | 8.75 | 8.13 |

| 10 | [Ala¹⁰] | 8.72 | 8.20 |

| 11 | [Ala¹¹] | 8.69 | 8.18 |

Data sourced from a study on biased agonism at NOP receptors, where pEC50 values represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: D-Amino Acid Scan of N/OFQ(1-13)-NH2

To investigate the stereochemical requirements for receptor interaction, each amino acid was replaced with its corresponding D-isomer. The functional activity was again measured using BRET assays.

| Compound | Amino Acid Substitution | NOP/G protein pEC50 | NOP/β-arrestin 2 pEC50 |

| N/OFQ(1-13)-NH2 | None | 8.80 | 8.26 |

| 12 | [D-Phe¹] | Inactive | Inactive |

| 13 | [D-Gly²] | 8.71 | 8.15 |

| 14 | [D-Gly³] | 8.68 | 8.10 |

| 15 | [D-Phe⁴] | Inactive | Inactive |

| 16 | [D-Thr⁵] | 8.75 | 8.21 |

| 17 | [D-Gly⁶] | 8.66 | 8.19 |

| 18 | [D-Ala⁷] | 8.60 | 8.12 |

| 19 | [D-Arg⁸] | Inactive | Inactive |

| 20 | [D-Lys⁹] | 8.70 | 8.17 |

| 21 | [D-Ser¹⁰] | 8.69 | 8.16 |

Data from the same biased agonism study, highlighting the critical role of specific stereochemistries for receptor activation.

Table 3: Modifications at Position 5 of N/OFQ(1-13)-NH2

This table presents data from a study that specifically investigated the role of the Threonine residue at position 5 by substituting it with a variety of natural and unnatural amino acids. The activity of these analogs was evaluated using [³⁵S]GTPγS binding and calcium mobilization assays.

| Compound | Amino Acid Substitution at Position 5 | [³⁵S]GTPγS Binding pEC50 | Calcium Mobilization pEC50 |

| N/OFQ(1-13)-NH2 | Thr | 8.9 | 9.1 |

| 1 | Gly | 7.9 | 8.1 |

| 2 | Ala | 8.5 | 8.7 |

| 3 | Val | 8.8 | 9.0 |

| 4 | Leu | 8.7 | 8.9 |

| 5 | Ile | 8.8 | 9.0 |

| 23 | Abu (α-aminobutyric acid) | 8.9 | 9.1 |

This study concluded that position 5 is not critical for receptor activation and that a simple ethyl side chain is sufficient to maintain bioactivity.

Table 4: Modifications at Positions 9 and 13 of N/OFQ(1-13)-NH2

The role of the Lysine residues at positions 9 and 13 was explored by substituting them with other basic amino acids. The inhibitory activity of these analogs was tested on electrically evoked contractions of the rat vas deferens.

| Compound | Substitution | Inhibitory Activity |

| N/OFQ(1-13)-NH2 | None | Strong |

| Analog 1 | [Orn⁹] | Maintained or enhanced |

| Analog 2 | [Orn¹³] | Maintained or enhanced |

| Analog 3 | [Orn⁹, Orn¹³] | Maintained or enhanced |

| Analog 4 | [Dab⁹] | Decreased |

| Analog 5 | [Dap⁹] | Decreased |

This study suggests that while the basicity at these positions is important, the length of the side chain can influence activity.

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of N/OFQ(1-13)-NH2 and its analogs is typically performed using an automated peptide synthesizer following the Fmoc/tBu strategy.

-

Resin Preparation : Rink Amide MBHA resin is used as the solid support. The resin is swelled in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection : The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed with DMF.

-

Amino Acid Coupling : The desired Fmoc-protected amino acid (3 equivalents) is activated with a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) (3 equivalents) in the presence of N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. The activated amino acid is then added to the resin and allowed to react for 1-2 hours. The completion of the coupling reaction is monitored by the Kaiser test.

-

Washing : After each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (DCM).

-

Cycle Repetition : The deprotection and coupling cycles are repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection : The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.

-

Purification and Characterization : The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G protein and β-arrestin 2 Interaction

This assay is used to measure the ability of a ligand to promote the interaction between the NOP receptor and its downstream signaling partners, G proteins and β-arrestin 2.

-

Cell Culture and Transfection : HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are transiently transfected with plasmids encoding for NOP-Rluc8, Gα-RGFP, Gβ, Gγ for the G protein interaction assay, or NOP-Rluc8 and β-arrestin 2-RGFP for the β-arrestin 2 interaction assay.

-

Assay Procedure : 48 hours post-transfection, cells are washed with phosphate-buffered saline (PBS) and detached. The cells are then resuspended in assay buffer (PBS containing 0.5 mM MgCl₂ and 0.1% glucose). The cell suspension is distributed into a 96-well microplate.

-

Ligand Addition : The test compounds (analogs of N/OFQ(1-13)-NH2) are added to the wells at various concentrations.

-

Substrate Addition and Signal Detection : The Rluc8 substrate, coelenterazine h, is added to each well at a final concentration of 5 µM. BRET measurements are performed using a microplate reader capable of detecting the light emission at 485 nm (Rluc8) and 515 nm (RGFP).

-

Data Analysis : The BRET ratio is calculated as the ratio of the light intensity emitted by RGFP to the light intensity emitted by Rluc8. The net BRET ratio is obtained by subtracting the BRET ratio of cells expressing only the donor (NOP-Rluc8) from the BRET ratio of cells expressing both the donor and the acceptor. The concentration-response curves are generated by plotting the net BRET ratio against the logarithm of the agonist concentration. The pEC50 values are determined by non-linear regression analysis.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR agonist.

-

Membrane Preparation : Membranes from cells stably expressing the human NOP receptor are prepared. Cells are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA) and centrifuged. The pellet is resuspended in the same buffer and centrifuged again. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) and stored at -80°C.

-

Assay Procedure : The assay is performed in a 96-well plate. The reaction mixture contains cell membranes, GDP (10 µM), and the test compound at various concentrations in assay buffer.

-

Initiation of Reaction : The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration 0.1 nM). The mixture is incubated at 30°C for 60 minutes.

-

Termination of Reaction : The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer.

-

Measurement of Radioactivity : The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis : Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM). The specific binding is calculated by subtracting the non-specific binding from the total binding. Concentration-response curves are generated, and pEC50 values are calculated using non-linear regression.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The activation of the NOP receptor by N/OFQ or its analogs initiates intracellular signaling cascades primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Additionally, upon prolonged or high-intensity stimulation, the receptor can be phosphorylated, leading to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling.

Caption: NOP receptor signaling pathways.

Experimental Workflow for SAR Studies

The structure-activity relationship study of N/OFQ(1-13)-NH2 analogs follows a logical progression from chemical synthesis to biological evaluation.

Caption: Experimental workflow for SAR studies.

Logical Relationships in N/OFQ(1-13)-NH2 SAR

This diagram summarizes the key findings from SAR studies, illustrating the impact of modifications at different positions on the peptide's activity.

Caption: Summary of key SAR findings.

Conclusion

The structure-activity relationship of N/OFQ(1-13)-NH2 is a complex and multifaceted field of study. The data presented in this guide highlight the critical importance of specific residues and their stereochemistry for NOP receptor interaction and activation. In particular, the N-terminal "message" domain (residues 1-4) and key basic residues in the "address" domain are crucial for high-affinity binding and potent agonism. Conversely, some positions, such as residue 5, are more tolerant of modification. A thorough understanding of these SAR principles is essential for the continued development of novel NOP receptor modulators with improved pharmacological properties and therapeutic potential for a range of disorders. The methodologies and workflows described herein provide a framework for the systematic investigation of peptide-receptor interactions and the rational design of next-generation therapeutics targeting the N/OFQ-NOP system.

References

- 1. Functional plasticity of the N/OFQ-NOP receptor system determines analgesic properties of NOP receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Endogenous Function of N/Ofq-(1-13)-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nociceptin/orphanin FQ (N/OFQ) is an endogenous neuropeptide that modulates a wide array of physiological and pathological processes through its interaction with the NOP receptor, a G protein-coupled receptor. The N-terminal tridecapeptide amide, N/Ofq-(1-13)-NH2, represents the shortest fragment of N/OFQ that retains the full affinity and efficacy of the parent peptide.[1][2] This attribute has positioned this compound as a critical tool in elucidating the function of the N/OFQ-NOP system and as a foundational template for the design of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the endogenous function of this compound, detailing its receptor binding profile, downstream signaling cascades, physiological roles, and the experimental methodologies used to characterize its activity.

Receptor Binding Profile

This compound exhibits high affinity and selectivity for the NOP receptor, with negligible binding to classical opioid receptors (μ, δ, κ).[1][4] Its binding characteristics are comparable to the full-length N/OFQ peptide, making it a potent and effective agonist.

Table 1: Receptor Binding Affinities (pKi) of this compound and Related Compounds

| Compound | Receptor | Species | Cell Line | Radioligand | pKi | Reference(s) |

| This compound | NOP | Human | CHO | [3H]UFP-101 | 10.60 | |

| This compound | NOP | Human | CHO | [3H]N/OFQ | 9.21 | |

| This compound | NOP | Human | HEK293 | [3H]NC | 9.45 (pIC50) | |

| [Nphe1]N/Ofq(1-13)NH2 | NOP | Human | CHO | - | 8.4 | |

| N/OFQ | NOP | Human | CHO | [3H]UFP-101 | 10.18 |

Signaling Pathways

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gαi/o). However, the receptor can also couple to other G protein subtypes, leading to a diverse range of cellular responses. The signaling pathways are multifaceted, involving modulation of second messengers, ion channels, and protein kinase cascades, as well as the recruitment of β-arrestin 2.

G Protein-Mediated Signaling

The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation leads to the modulation of various ion channels and kinase pathways.

-

Inhibition of Adenylyl Cyclase: Reduces cAMP production.

-

Ion Channel Modulation:

-

Activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

-

Inhibits N-, L-, and P/Q-type calcium channels, reducing neurotransmitter release.

-

-

MAPK Pathway Activation: Activates mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38 MAPK, and JNK.

NOP Receptor G Protein-Mediated Signaling Pathway

β-Arrestin 2-Mediated Signaling and Biased Agonism

Upon agonist binding, the NOP receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which facilitates the binding of β-arrestin 2. This interaction is crucial for receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.

The concept of "biased agonism" or "functional selectivity" has emerged, where ligands can preferentially activate either G protein-dependent or β-arrestin-dependent pathways. This has significant implications for drug development, as it may be possible to design ligands that selectively engage pathways associated with therapeutic effects while avoiding those linked to adverse effects. For instance, some studies suggest that β-arrestin 2 recruitment by NOP ligands may be associated with anxiolytic-like effects, while G protein signaling may be linked to antidepressant-like effects.

NOP Receptor β-Arrestin 2 Recruitment and Signaling

Endogenous Functions and Physiological Roles

The this compound peptide, through its action on the NOP receptor, is implicated in a wide range of physiological processes.

Table 2: Functional Effects of this compound and its Analogs

| Function | Effect | Model System | Compound | Reference(s) |

| Pain Modulation (Supraspinal) | Hyperalgesia / Anti-opioid | Mouse/Rat | N/OFQ, [Phe1ψ(CH2-NH)Gly2]N/OFQ-(1–13)-NH2 | |

| Pain Modulation (Spinal) | Analgesia | Non-human primates | NOP Agonists | |

| Anxiety | Anxiolytic-like effects | Rodents | NOP Agonists | |

| Stress Response | Modulation of HPA axis | Rodents | N/OFQ | |

| Mood/Depression | Antidepressant-like effects | Mice | [Nphe1]-nociceptin (1–13)-NH2 (Antagonist) | |

| Food Intake | Orexigenic | Rats | N/OFQ (prevented by [Nphe1]N/OFQ(1–13)-NH2) |

Pain Modulation

The role of the N/OFQ-NOP system in pain is complex and context-dependent. Supraspinal administration of NOP agonists often produces hyperalgesia or attenuates opioid-induced analgesia. In contrast, spinal and peripheral administration typically results in potent antinociceptive effects.

Anxiety and Stress

This compound and other NOP agonists have demonstrated anxiolytic-like properties in various animal models. The N/OFQ system is also involved in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the stress response.

Mood and Depression

While NOP receptor agonists are associated with anxiolysis, antagonists of the NOP receptor, such as [Nphe1]N/Ofq(1-13)NH2, have been shown to produce antidepressant-like effects in preclinical models like the forced swim test. This suggests a nuanced role for the N/OFQ system in the regulation of mood.

Key Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays.

In Vitro Assays

This assay quantifies the affinity of a ligand for its receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NOP receptor.

-

Methodology:

-

Prepare cell membranes from a cell line expressing the recombinant NOP receptor (e.g., CHO cells).

-

Incubate the membranes with a constant concentration of a radiolabeled NOP ligand (e.g., [3H]UFP-101) and varying concentrations of the unlabeled test compound (this compound).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

This functional assay measures G protein activation following receptor agonism.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins via the NOP receptor.

-

Methodology:

-

Incubate cell membranes expressing the NOP receptor with varying concentrations of this compound in the presence of [35S]GTPγS and GDP.

-

Agonist-induced receptor activation catalyzes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separate bound and free [35S]GTPγS via filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Plot the data to determine EC50 and Emax values.

-

BRET assays are used to monitor protein-protein interactions in real-time in living cells.

-

Objective: To quantify the interaction between the NOP receptor and G proteins or β-arrestin 2 upon stimulation with this compound.

-

Methodology:

-

Co-express the NOP receptor fused to a Renilla luciferase (Rluc) and either a G protein subunit or β-arrestin 2 fused to a yellow fluorescent protein (YFP) in a cell line (e.g., HEK-293).

-

Add the luciferase substrate (e.g., coelenterazine h).

-

Stimulate the cells with varying concentrations of this compound.

-

Measure the light emitted by Rluc and YFP. The BRET ratio (YFP emission / Rluc emission) is calculated.

-

An increase in the BRET ratio indicates a conformational change that brings the two fusion proteins into closer proximity, signifying interaction.

-

Workflow for Characterizing this compound Activity

In Vivo Assays

This is a common behavioral test to assess nociception.

-

Objective: To evaluate the analgesic or hyperalgesic effects of centrally administered this compound or its analogs.

-

Methodology:

-

Acclimatize mice to the testing apparatus.

-

Establish a baseline tail withdrawal latency by immersing the distal portion of the tail in a warm water bath (e.g., 48-52°C). A cut-off time is set to prevent tissue damage.

-

Administer the test compound (e.g., via intracerebroventricular injection).

-

Measure the tail withdrawal latency at predetermined time points post-injection.

-

Analyze the data to determine changes in pain threshold compared to baseline and vehicle-treated controls.

-

Conclusion

This compound is an indispensable pharmacological tool for probing the multifaceted roles of the N/OFQ-NOP receptor system. Its high affinity and full agonist activity, combined with its status as the minimal active sequence of N/OFQ, make it a cornerstone of research in this field. The complex signaling and diverse physiological effects, particularly in pain, anxiety, and mood, highlight the therapeutic potential of targeting the NOP receptor. A thorough understanding of its pharmacology, guided by the experimental protocols detailed herein, is essential for the continued development of novel ligands with improved therapeutic profiles. The exploration of biased agonism, in particular, offers a promising avenue for designing next-generation therapeutics that can selectively harness the beneficial effects of NOP receptor modulation.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure activity studies of nociceptin/orphanin FQ(1-13)-NH2 derivatives modified in position 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]

- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of N/Ofq-(1-13)-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of Nociceptin/Orphanin FQ (N/OFQ)-(1-13)-NH2, a key peptide in the study of the NOP receptor system. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Discovery and Historical Context

The discovery of N/OFQ and its receptor is a landmark example of "reverse pharmacology," a paradigm where an orphan receptor is identified before its endogenous ligand.[1] In the mid-1990s, several research groups independently cloned an orphan G protein-coupled receptor with high sequence homology to the classical opioid receptors (μ, δ, and κ). This receptor was initially named ORL-1 (Opioid Receptor-Like 1).[2]

The search for the endogenous ligand for ORL-1 culminated in 1995 with the simultaneous discovery by two independent groups of a 17-amino acid neuropeptide, which they named Nociceptin and Orphanin FQ, respectively.[2] This peptide, now known as Nociceptin/Orphanin FQ (N/OFQ), was found to be the endogenous ligand for the ORL-1 receptor, which was subsequently renamed the NOP (Nociceptin/Orphanin FQ Peptide) receptor.[2]

Subsequent structure-activity relationship (SAR) studies revealed that the N-terminal tridecapeptide amide, N/OFQ(1-13)-NH2 , is the shortest fragment of the full-length N/OFQ peptide that retains the same high potency and full agonist efficacy at the NOP receptor.[3] This critical discovery established N/OFQ(1-13)-NH2 as a fundamental tool and a chemical template for the development of a vast array of synthetic analogs, including agonists, antagonists, partial agonists, and biased agonists, aimed at elucidating the physiological roles of the NOP receptor system and exploring its therapeutic potential.

Synthesis of N/Ofq-(1-13)-NH2

N/OFQ(1-13)-NH2 and its analogs are primarily synthesized using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of N/OFQ(1-13)-NH2 on a Rink Amide resin to yield the C-terminal amide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) in DMF.

-

Add DIC (3 equivalents) and HOBt or Oxyma Pure (3 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and DMF.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the N/OFQ(1-13)-NH2 sequence (Lys-Arg-Ala-Ser-Arg-Ala-Gly-Thr-Phe-Gly-Gly-Phe).

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/DTT/Water (e.g., 94:2.5:2.5:1).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

Pharmacological Characterization

The biological activity of N/OFQ(1-13)-NH2 is assessed through various in vitro functional assays that measure its ability to activate the NOP receptor and initiate downstream signaling events.

Quantitative Data Summary

The following tables summarize the potency (pEC50) and binding affinity (pKi) of N/OFQ(1-13)-NH2 in key functional assays.

| Assay Type | Parameter | Reported Value | Cell Line | Reference |

| G Protein Activation | ||||

| [³⁵S]GTPγS Binding | pEC₅₀ | 9.33 | CHO cells expressing human NOP receptor | |

| BRET (NOP/G protein) | pEC₅₀ | 8.80 | HEK293 cells | |

| β-Arrestin Recruitment | ||||

| BRET (NOP/β-arrestin 2) | pEC₅₀ | 8.26 | HEK293 cells | |

| Second Messenger Modulation | ||||

| Calcium Mobilization | pEC₅₀ | ~8.80 | CHO cells expressing NOP and Gαqi5 |

Experimental Protocols

This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon NOP receptor activation.

Materials:

-

Membranes from cells expressing the NOP receptor

-

[³⁵S]GTPγS

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

N/OFQ(1-13)-NH2 and other test compounds

-

Unlabeled GTPγS (for non-specific binding)

-

96-well filter plates

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Prepare crude membranes from cells overexpressing the NOP receptor.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

GDP (final concentration 10-30 µM)

-

Serial dilutions of N/OFQ(1-13)-NH2 or vehicle.

-

For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).

-

Membrane suspension (5-20 µg protein/well).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM). Incubate at 30°C for 60 minutes.

-

Termination: Terminate the assay by rapid filtration through the filter plate using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of maximal stimulation against the log concentration of the agonist to determine pEC₅₀ and Emax values.

This assay measures the increase in intracellular calcium concentration following NOP receptor activation in cells co-expressing a promiscuous Gα subunit (e.g., Gαqi5 or Gα16) that couples the receptor to the phospholipase C pathway.

Materials:

-

CHO or HEK293 cells stably co-expressing the NOP receptor and a promiscuous Gα subunit.

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

N/OFQ(1-13)-NH2 and other test compounds

-

A fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 30-60 minutes at 37°C.

-

Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject serial dilutions of N/OFQ(1-13)-NH2.

-

Data Acquisition: Measure the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the log concentration of the agonist to determine pEC₅₀ and Emax values.

BRET assays are used to monitor protein-protein interactions in live cells. For NOP receptor studies, they are employed to measure both G protein coupling and β-arrestin recruitment.

General Principle: A Renilla luciferase (Rluc) variant (donor) is fused to one protein of interest, and a fluorescent protein (e.g., Venus or YFP, acceptor) is fused to the other. Upon addition of a substrate (e.g., coelenterazine h), the luciferase emits light. If the acceptor is within close proximity (1-10 nm), resonance energy transfer occurs, and the acceptor emits light at a different wavelength. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

Protocol for G Protein Coupling:

-

Constructs: Co-transfect HEK293 cells with plasmids encoding the NOP receptor, a Gα subunit fused to Rluc, and Gβ and Gγ subunits (with Gγ fused to Venus).

-

Cell Plating and Incubation: Plate the transfected cells in a white-walled, white-bottom 96-well plate and incubate for 24-48 hours.

-

Assay:

-

Wash the cells with assay buffer.

-

Add the luciferase substrate and measure the baseline BRET ratio.

-

Add serial dilutions of N/OFQ(1-13)-NH2 and measure the change in the BRET ratio over time.

-

-

Data Analysis: An agonist-induced conformational change in the G protein heterotrimer upon receptor activation leads to a change in the BRET signal. Plot the change in BRET ratio against the log concentration of the agonist to determine pEC₅₀ and Emax.

Protocol for β-Arrestin Recruitment:

-

Constructs: Co-transfect HEK293 cells with plasmids encoding the NOP receptor fused to Rluc and β-arrestin 2 fused to Venus.

-

Cell Plating and Incubation: As described for G protein coupling.

-

Assay:

-

Wash the cells and add the luciferase substrate.

-

Add serial dilutions of N/OFQ(1-13)-NH2.

-

Measure the BRET ratio.

-

-

Data Analysis: Agonist-induced recruitment of β-arrestin-Venus to the NOP-Rluc receptor results in an increase in the BRET ratio. Plot the net BRET ratio against the log concentration of the agonist to determine pEC₅₀ and Emax.

Signaling Pathways

Activation of the NOP receptor by N/OFQ(1-13)-NH2 initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gi/o proteins. However, the receptor can also signal through β-arrestin pathways, leading to distinct cellular responses.

G Protein-Mediated Signaling

Caption: NOP Receptor G Protein-Mediated Signaling Pathway.

Upon binding of N/OFQ(1-13)-NH2, the NOP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. The Gβγ subunit can also activate other downstream effectors like phospholipase C and the mitogen-activated protein kinase (MAPK) pathway.

β-Arrestin-Mediated Signaling and Receptor Regulation

Caption: NOP Receptor β-Arrestin Pathway and Regulation.

Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the NOP receptor. This phosphorylation promotes the recruitment of β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, leading to desensitization of the G protein-mediated signal. β-arrestin also acts as a scaffold protein, recruiting other signaling molecules to initiate G protein-independent signaling pathways, such as the MAPK cascade. Furthermore, β-arrestin mediates the internalization of the receptor from the cell surface, a key step in receptor downregulation and resensitization.

Experimental Workflow for Pharmacological Characterization

Caption: Workflow for Synthesis and Characterization.

The process of characterizing novel analogs of N/OFQ(1-13)-NH2 begins with their chemical synthesis, followed by rigorous purification and characterization. The pure peptides are then evaluated in a panel of in vitro functional assays to determine their potency and efficacy in activating the NOP receptor and its downstream signaling pathways. The data from these assays are analyzed to establish a comprehensive pharmacological profile, which in turn informs the structure-activity relationship and guides the design of future compounds.

References

N/OFQ-(1-13)-NH2 Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of N/OFQ-(1-13)-NH2, the shortest active fragment of the endogenous ligand for the Nociceptin/Orphanin FQ (NOP) receptor. A thorough understanding of the binding characteristics and signaling of this peptide is crucial for the development of novel therapeutics targeting the NOP receptor system for applications in pain, anxiety, and other neurological disorders.

Quantitative Binding Affinity Data

The following table summarizes the quantitative binding affinity data for this compound and its analogs at the NOP receptor, providing a comparative overview of their pharmacological properties.

| Compound | Radioligand | Cell Line/Tissue | Assay Type | Affinity Value | Reference |

| This compound | [3H]N/OFQ | CHO (human NOP) | Displacement | pKi: 9.21 (Ki: 0.62 nM) | [1] |

| This compound | [3H]NC | HEK293 (human ORL1) | Displacement | pIC50: 9.45 (IC50: 0.35 nM) | [1] |

| This compound | Not specified | HEK293 (NOP/β-arrestin 2) | BRET | pEC50: 8.26 | [2] |

| This compound | Not specified | HEK293 (NOP/G protein) | BRET | pEC50: 8.80 | [2][3] |

| [Dmt1]N/OFQ(1-13)-NH2 | [3H]-UFP-101 | CHO (NOP) | Displacement | pKi: 10.39 | |

| N/OFQ | [3H]-UFP-101 | CHO (NOP) | Displacement | pKi: 10.12 | |

| [Ala2]N/OFQ(1-13)-NH2 | Not specified | HEK293 (NOP/G protein) | BRET | Low potency partial agonist |

NOP Receptor Signaling Pathway

Activation of the NOP receptor, a G protein-coupled receptor (GPCR), by this compound initiates a signaling cascade primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to a reduction in neuronal excitability.

Experimental Protocols

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound for the NOP receptor.

Objective: To determine the inhibition constant (Ki) of this compound by measuring its ability to displace a specific radioligand from the NOP receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP or HEK293-hNOP).

-

Radioligand: A tritiated NOP receptor antagonist with high affinity, such as [3H]-UFP-101.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NOP receptor agonist or antagonist (e.g., unlabeled N/OFQ or UFP-101).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Filters: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the NOP receptor to a high density.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.

-

Non-specific Binding: Add assay buffer, a fixed concentration of the radioligand, a high concentration of the non-specific binding control, and the membrane preparation.

-

Competitive Binding: Add assay buffer, a fixed concentration of the radioligand, serial dilutions of the test compound (this compound), and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculate by subtracting the non-specific binding CPM from the total binding CPM.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound). Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

References

The Pharmacological Profile of N/OFQ-(1-13)-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nociceptin/Orphanin FQ (N/OFQ) is an endogenous neuropeptide that modulates a wide array of physiological and pathological processes, including pain, mood, and addiction, through its interaction with the Nociceptin receptor (NOP), a G protein-coupled receptor. N/OFQ-(1-13)-NH2 is the shortest C-terminally amidated fragment of the full-length peptide that retains high binding affinity and full agonist activity at the NOP receptor.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding characteristics, functional activity, and the associated signaling pathways. The guide includes structured data summaries, detailed experimental protocols for key assays, and visual representations of signaling and experimental workflows to support researchers in the field of NOP receptor pharmacology and drug discovery.

Introduction

The N/OFQ-NOP receptor system represents a distinct branch of the opioid system. While the NOP receptor shares structural homology with classical opioid receptors (mu, delta, and kappa), it possesses a unique pharmacological profile, with N/OFQ and its analogs showing low affinity for these other receptors. This compound has been instrumental as a research tool to elucidate the physiological roles of the NOP receptor due to its potent and full agonist properties, mirroring the effects of the native 17-amino acid peptide.[1] Understanding the detailed pharmacological characteristics of this peptide fragment is crucial for the development of novel therapeutics targeting the NOP receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound at the human NOP receptor. Data are presented as the mean ± SEM or as pKi/pEC50 values.

Table 1: Receptor Binding Affinity of this compound

| Radioligand | Cell Line/Tissue | pKi | Ki (nM) | Reference |

| [3H]Nociceptin | CHO-hNOP | ~10.39 | ~0.041 | [2] |

| [3H]-UFP-101 | CHO-hNOP | Not explicitly stated, but high affinity is noted. | - | [2] |

Table 2: Functional Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| [35S]GTPγS Binding | CHO-hNOP | pEC50 | ~9.46 | [3] |

| [35S]GTPγS Binding | CHO-hNOP | Emax (fold stimulation) | ~3.22 | |

| [35S]GTPγS Binding | Rat Cerebral Cortex Membranes | pEC50 | 8.48 | |

| Calcium Mobilization (Gαqi5) | CHO-hNOP | pEC50 | Not explicitly stated, but potent agonism is shown. | |

| BRET (NOP/G protein interaction) | HEK293 | pEC50 | 8.80 | |

| BRET (NOP/β-arrestin 2 interaction) | HEK293 | pEC50 | 8.26 | |

| Adenylyl Cyclase Inhibition | Rat Olfactory Bulb (EPL) | EC50 (nM) | 0.9 | |

| Adenylyl Cyclase Stimulation | Rat Olfactory Bulb (GRL) | EC50 (nM) | 6.5 |

Signaling Pathways

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gi/o). This leads to the modulation of various downstream effectors.

Upon agonist binding, the NOP receptor facilitates the exchange of GDP for GTP on the Gα subunit of the heterotrimeric Gi/o protein. This causes the dissociation of the Gα-GTP and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ dimer can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Additionally, Gβγ subunits can activate phospholipase C, which in turn can initiate the mitogen-activated protein kinase (MAPK) cascade.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.

-

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

-

Radioligand: [3H]Nociceptin (specific activity ~30-60 Ci/mmol).

-

Competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates (GF/B).

-

Cell harvester and scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize CHO-hNOP cells in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of this compound (or other test compounds).

-

[3H]Nociceptin (final concentration ~0.5-1.0 nM).

-

CHO-hNOP cell membranes (20-40 µg protein/well).

-

For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 µM).

-

-

Incubation: Incubate the plate for 60 minutes at 25°C.

-

Filtration: Terminate the incubation by rapid filtration through the GF/B filter plate using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

-

Materials:

-

Receptor Source: CHO-hNOP cell membranes.

-

Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

-

Agonist: this compound.

-

Reagents: GDP, unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail, 96-well filter plates (GF/B), cell harvester, and scintillation counter.

-

-

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

GDP (final concentration 10-30 µM).

-

Increasing concentrations of this compound.

-

CHO-hNOP cell membranes (10-20 µg protein/well).

-

[35S]GTPγS (final concentration 0.05-0.1 nM).

-

For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

-

Filtration and Washing: As described for the radioligand binding assay.

-

Quantification: As described for the radioligand binding assay.

-

Data Analysis: Plot the specific binding as a function of agonist concentration and determine the EC50 and Emax values using non-linear regression.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation. Since the NOP receptor is Gi/o-coupled, this assay typically requires the co-expression of a chimeric G protein (e.g., Gαqi5) that redirects the signal to the Gq pathway, leading to calcium release from intracellular stores.

-

Materials:

-

Cell Line: CHO cells stably co-expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Calcium-5).

-

Agonist: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence plate reader with an integrated fluidic dispenser.

-

-

Procedure:

-

Cell Culture: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Assay: Place the plate in the fluorescence plate reader.

-

Agonist Addition: Record a baseline fluorescence reading, then inject a solution of this compound at various concentrations.

-

Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot the concentration-response curve to calculate the EC50 and Emax values.

-

In Vivo Pharmacology

In vivo studies have demonstrated that this compound, similar to the full-length peptide, elicits a range of effects depending on the route of administration and the animal model used. For instance, intrathecal administration generally produces antinociceptive effects. Some studies have also investigated its role in modulating inflammation and oxidative stress, though the peptide itself does not appear to have direct pro- or anti-oxidant activity.

Structure-Activity Relationships

This compound represents the minimal sequence of N/OFQ that retains full efficacy and potency. The N-terminal tetrapeptide (Phe-Gly-Gly-Phe) is considered the "message" sequence crucial for receptor activation, while the remaining amino acids contribute to binding affinity and selectivity. The C-terminal amidation is important for metabolic stability. Modifications at various positions within the peptide have been explored to understand the structural determinants of NOP receptor activation and to develop biased agonists.

Conclusion

This compound is a potent and selective full agonist of the NOP receptor, making it an invaluable pharmacological tool. Its well-characterized binding affinity, functional activity, and signaling pathways provide a solid foundation for research into the physiological roles of the NOP receptor and for the development of novel therapeutics targeting this system. The detailed experimental protocols provided in this guide are intended to facilitate reproducible and robust pharmacological characterization of NOP receptor ligands.

References

- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 2. Pharmacological properties of nociceptin/orphanin FQ-induced stimulation and inhibition of cyclic AMP formation in distinct layers of rat olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N/OFQ-(1-13)-NH2 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nociceptin/Orphanin FQ (N/OFQ), and its potent, truncated analog N/OFQ-(1-13)-NH2, represent a distinct branch of the opioid system with significant implications for a variety of physiological processes, including pain, anxiety, and reward. This document provides a comprehensive technical overview of the signaling pathways initiated by this compound upon binding to its cognate receptor, the Nociceptin receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1). This guide details the molecular mechanisms of NOP receptor activation, downstream signal transduction cascades, and methodologies for their investigation, with a focus on quantitative data and detailed experimental protocols.

Introduction

The N/OFQ system, comprising the heptadecapeptide N/OFQ and the G protein-coupled NOP receptor, is a relatively recent discovery in neuroscience. This compound is the shortest, C-terminally amidated fragment of N/OFQ that retains the full biological activity and binding affinity of the parent peptide. Its activation of the NOP receptor triggers a cascade of intracellular events that are primarily inhibitory in nature, modulating neuronal excitability and neurotransmitter release. Understanding these signaling pathways is crucial for the development of novel therapeutics targeting the N/OFQ system.

The NOP Receptor and Ligand Interaction

The NOP receptor is a member of the opioid receptor family but does not bind classical opioids. This compound binds to the NOP receptor with high affinity. Structure-activity relationship studies have elucidated that the N-terminal tetrapeptide, Phe-Gly-Gly-Phe, is critical for receptor activation, while the C-terminal portion influences binding affinity.

Core Signaling Pathways

Upon agonist binding, the NOP receptor undergoes a conformational change that facilitates the activation of intracellular signaling pathways. The two primary pathways initiated by this compound are G protein-dependent signaling and β-arrestin-mediated signaling.

G Protein-Dependent Signaling

The NOP receptor primarily couples to inhibitory Gi/o proteins. This interaction leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

-

MAPK Pathway Activation: The NOP receptor can also activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. This activation can occur through both G protein-dependent and independent mechanisms.

β-Arrestin-Mediated Signaling and Receptor Regulation

Following agonist binding and G protein activation, the NOP receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, primarily β-arrestin 2.

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor to further stimulation. β-arrestin also acts as an adaptor protein, facilitating the internalization of the NOP receptor from the cell surface into endosomes via clathrin-mediated endocytosis.

-

Biased Agonism: this compound has been shown to be a biased agonist, demonstrating different potencies for activating the G protein and β-arrestin pathways. This functional selectivity is an important consideration in drug development, as it may allow for the design of ligands that selectively activate desired signaling pathways while avoiding others that may lead to adverse effects. For instance, N/OFQ(1–13)-NH2 promotes NOP/G protein interactions with a pEC50 of 8.80 and stimulates the interaction with β-arrestin 2 with a pEC50 of 8.26.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound activity at the NOP receptor from various in vitro assays.

| Parameter | Assay Type | Cell Line | Value | Reference |

| pEC50 | NOP/G protein interaction (BRET) | HEK-293 | 8.80 | [1] |

| pEC50 | NOP/β-arrestin 2 interaction (BRET) | HEK-293 | 8.26 | [1] |

| pEC50 | Dynamic Mass Redistribution (DMR) | CHO-hNOP | 8.80 | |

| pKi | Radioligand Binding ([³H]-N/OFQ) | CHO-hNOP | 9.21 (for N/OFQATTO594) |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of this compound and the workflows of key experimental protocols used to study them.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

Materials:

-

Cell membranes from CHO or HEK-293 cells stably expressing the human NOP receptor.

-

[³H]-N/OFQ (Radioligand).

-

Unlabeled this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Unlabeled this compound at various concentrations. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 µM).

-

[³H]-N/OFQ at a final concentration near its Kd.

-

Cell membranes (typically 20-50 µg of protein).

-

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression analysis to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

Objective: To measure the inhibition of adenylyl cyclase activity by this compound.

Materials:

-

CHO or HEK-293 cells expressing the NOP receptor.

-

Forskolin.

-

This compound.

-

cAMP detection kit (e.g., HTRF-based).

-

Cell culture medium.

-

Plate reader capable of HTRF detection.

Protocol:

-

Seed cells in a 96-well plate and grow to confluence.

-

Replace the medium with serum-free medium and incubate for 1-2 hours.

-

Add this compound at various concentrations and incubate for 15-30 minutes.

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for 30 minutes.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the HTRF ratio and plot the data to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

β-Arrestin 2 Recruitment Assay (PathHunter®)

Objective: To quantify the recruitment of β-arrestin 2 to the NOP receptor upon activation by this compound.

Materials:

-

PathHunter® CHO-K1 NOP β-arrestin cell line (DiscoverX).

-

This compound.

-

PathHunter® Detection Reagents.

-

Cell culture medium.

-

White, clear-bottom 96-well or 384-well plates.

-

Luminometer.

Protocol:

-

Seed the PathHunter® cells in the assay plate and incubate overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted compound to the cells and incubate for 90 minutes at 37°C.

-

Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

-

Add the detection reagent to each well and incubate for 60 minutes at room temperature.

-

Read the chemiluminescent signal using a luminometer.

-

Normalize the data to a vehicle control (0% activation) and a maximal response from a reference full agonist (100% activation).

-

Plot the concentration-response curve and determine the EC50 value for β-arrestin 2 recruitment.

MAPK/ERK Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of ERK1/2 in response to NOP receptor activation by this compound.

Materials:

-

Cells expressing the NOP receptor.

-

This compound.

-

Serum-free medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Plate cells and grow to near confluence.

-

Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.

-

Treat the cells with this compound at various concentrations for different time points (e.g., 5, 10, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the fold-change in ERK phosphorylation.

Conclusion

This compound is a powerful tool for investigating the NOP receptor system. Its signaling is complex, involving both G protein-dependent and β-arrestin-mediated pathways that ultimately modulate neuronal function. A thorough understanding of these pathways, facilitated by the quantitative assays and protocols detailed in this guide, is essential for the rational design of novel therapeutics targeting this system for a range of CNS disorders. The phenomenon of biased agonism, in particular, offers exciting opportunities for developing drugs with improved efficacy and reduced side effects.

References

N/Ofq-(1-13)-NH2 in Pain Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nociceptin/Orphanin FQ (N/OFQ) is a neuropeptide that plays a significant and complex role in the modulation of pain through its interaction with the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The truncated analog, N/Ofq-(1-13)-NH2, represents the shortest peptide sequence that retains the full potency, efficacy, and affinity of the endogenous 17-amino acid peptide, making it a critical tool in the study of the N/OFQ-NOP system.[1] This guide provides an in-depth analysis of the role of this compound in pain modulation, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows. The dualistic nature of this compound, exhibiting both analgesic and hyperalgesic properties depending on the site of administration, underscores the complexity of the N/OFQ-NOP system and its potential as a target for novel analgesic therapies.

Core Concepts

This compound is a potent and selective agonist for the NOP receptor, a G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors (MOP, DOP, KOP) but possesses a distinct pharmacological profile.[1][2] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems in regions critical for pain transmission, including the dorsal root ganglia, spinal dorsal horn, periaqueductal gray, and rostral ventromedial medulla.[3][4]

The role of this compound in pain modulation is multifaceted and site-dependent:

-

Supraspinal Administration: Intracerebroventricular (i.c.v.) administration in rodents typically results in hyperalgesia (increased pain sensitivity) and can antagonize morphine-induced analgesia. This effect is thought to be mediated by the activation of "off-cells" in the rostral ventromedial medulla.

-

Spinal Administration: In contrast, intrathecal (i.t.) administration generally produces dose-dependent analgesia in various pain models, including acute and chronic pain states.

This dichotomy highlights the intricate involvement of the N/OFQ-NOP system in central pain processing and suggests that peripherally or spinally restricted NOP agonists could be effective analgesics with a reduced side-effect profile.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of this compound and its analogs at the NOP receptor.

Table 1: Receptor Binding Affinity of this compound and Analogs at the Human NOP Receptor

| Compound | Assay Description | pKi | Reference |

| This compound | Displacement of [3H]N/OFQ from human NOP receptor expressed in CHO cells | 9.21 | |

| This compound | Binding affinity to human NOP receptor | 9.46 | |

| This compound | Displacement of [3H]-UFP-101 in CHONOP cell membranes | 10.39 | |

| [Dmt1]N/OFQ(1-13)-NH2 | Displacement of [3H]-UFP-101 in CHONOP cell membranes | 10.59 | |

| [Nphe1]nociceptin(1-13)NH2 | Binds selectively to recombinant nociceptin receptors expressed in Chinese hamster ovary (CHO) cells | 8.4 |

Table 2: Functional Potency of this compound and Analogs at the Human NOP Receptor

| Compound | Assay Type | pEC50 | Reference |

| This compound | Stimulation of [35S]GTPγS binding in CHONOP cell membranes | 8.80 | |

| This compound | Stimulation of [35S]GTPγS binding in rat cerebral cortex membranes | 8.48 | |

| This compound | Agonist activity at NOP (unknown origin) expressed in HEK293 cell membranes co-expressing beta-arrestin2-RGFP protein assessed as induction of beta-arrestin2 activation | 8.26 | |

| [Dmt1]N/OFQ(1-13)-NH2 | Stimulation of [35S]GTPγS binding in CHONOP cell membranes | 8.58 | |

| [Tyr1]N/OFQ(1-13)-NH2 | Calcium mobilization in CHOhNOP/Gαqi5 cells | 9.16 |

Signaling Pathways

Upon binding of this compound, the NOP receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary mechanism involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to neuronal hyperpolarization and a reduction in neurotransmitter release, ultimately modulating nociceptive transmission.

Figure 1: NOP Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for the NOP receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the NOP receptor (e.g., CHO-hNOP cells).

-

Incubation: The cell membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ) and varying concentrations of the test compound (e.g., this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from NOP receptor-expressing cells are used.

-